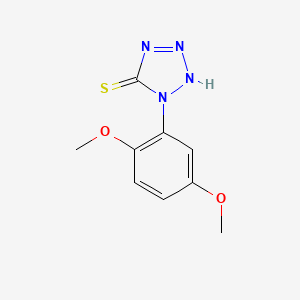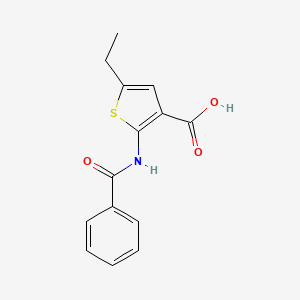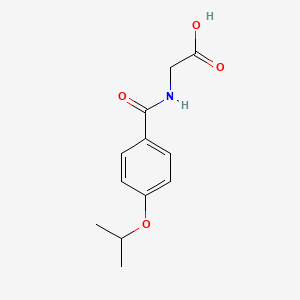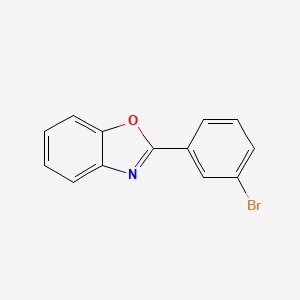
5-Hydroxy-3,3-dimethylindolin-2-one
Übersicht
Beschreibung
5-Hydroxy-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H11NO2 . It is a derivative of indolin-2-one .
Synthesis Analysis
The synthesis of 3-hydroxyindolin-2-ones, which are structurally similar to 5-Hydroxy-3,3-dimethylindolin-2-one, has been reported in the literature . The synthesis involves a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-3,3-dimethylindolin-2-one consists of an indolin-2-one core with hydroxy and dimethyl substituents .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Ligands
5-Hydroxy-3,3-dimethylindolin-2-one: serves as a precursor in the synthesis of complex ligands. Researchers have developed a new ligand, 3-((2-hydroxy-phenyl)imino)-2-(5-methoxy-3,3-dimethylindolin-2-ylidene) propanal (LOH) , from this compound . These ligands can bind to transition metal ions, forming complexes that are pivotal in catalysis and materials science.
Neuroprotective Agents
The compound’s derivatives are explored for their potential as neuroprotective agents. By synthesizing new 2,3-dihydroindole derivatives, researchers aim to create analogs of the endogenous hormone melatonin, which has neuroprotective properties . This application is significant in the development of treatments for neurodegenerative diseases.
Melatonin Receptor Binding Affinity
The compound is used in the synthesis of molecules with high melatonin receptor binding affinity. Such molecules have applications in regulating circadian rhythms and could be used in the treatment of sleep disorders .
Chemoselective Reduction
In synthetic chemistry, 5-Hydroxy-3,3-dimethylindolin-2-one is involved in chemoselective reduction processes. This is crucial for the selective synthesis of specific functional groups in complex molecules, which has broad implications in medicinal chemistry .
Optical Chemical Sensors
The compound’s derivatives are also being investigated for their use in optical chemical sensors. These sensors can detect specific chemical species or changes in the environment, which is essential for monitoring pollutants or detecting hazardous substances .
Pharmaceutical Intermediates
Lastly, 5-Hydroxy-3,3-dimethylindolin-2-one is a key intermediate in the pharmaceutical industry. It is used in the synthesis of various drugs, including those with antidepressant and hypotensive activities .
Safety and Hazards
Wirkmechanismus
Target of Action
5-Hydroxy-3,3-dimethylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Hydroxy-3,3-dimethylindolin-2-one may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Hydroxy-3,3-dimethylindolin-2-one may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological processes , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
5-hydroxy-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)7-5-6(12)3-4-8(7)11-9(10)13/h3-5,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYKLYNZCWHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360928 | |
| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3,3-dimethylindolin-2-one | |
CAS RN |
80711-56-4 | |
| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-3,3-dimethylindolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-hydroxy-3,3-dimethylindolin-2-one synthesized?
A1: 5-Hydroxy-3,3-dimethylindolin-2-one is synthesized through a photochemical reaction. N-(Cyclohexyl)dimethylketenimine reacts with p-benzoquinone under light irradiation to yield the 1:1 adduct, 1-cyclohexyl-5-hydroxy-3,3-dimethylindolin-2-one []. The proposed mechanism involves a photoaddition step followed by a rearrangement.
Q2: What is the structure of 5-hydroxy-3,3-dimethylindolin-2-one?
A2: While the research paper [] doesn't provide a detailed spectroscopic characterization of 5-hydroxy-3,3-dimethylindolin-2-one, it describes the compound as a 1:1 adduct formed from the reaction of N-(Cyclohexyl)dimethylketenimine and p-benzoquinone. This information, combined with the proposed mechanism, suggests the structure consists of an indolin-2-one core with a hydroxyl group at the 5-position, two methyl groups at the 3-position, and a cyclohexyl group attached to the nitrogen atom of the indoline ring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270583.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)
![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)



![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

